molecular formula C5H5NO B2799633 4,5-Dihydrofuran-2-carbonitrile CAS No. 108734-03-8

4,5-Dihydrofuran-2-carbonitrile

Cat. No.: B2799633
CAS No.: 108734-03-8
M. Wt: 95.101
InChI Key: ZMMRMSTYDMIIAH-UHFFFAOYSA-N
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Description

4,5-Dihydrofuran-2-carbonitrile is a chemical compound with the CAS Number: 108734-03-8 . It has a molecular weight of 95.1 and its IUPAC name is 4,5-dihydro-2-furancarbonitrile . The compound is in liquid form .


Synthesis Analysis

Based on the available information, the synthesis of this compound involves an umpolung strategy . This strategy involves an efficient and highly enantioselective cascade Aldol/cyclization/tautomerization of the 2-(2-oxoindolin-3-yl)malononitrile to active carbonyl compounds with excellent diastereo- and enantioselectivity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2 . The InChI key is ZMMRMSTYDMIIAH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Dihydrofuran carbonitrile derivatives, including 4,5-dihydrofuran-2-carbonitrile, have been synthesized and analyzed for their structural properties. These compounds exhibit compliance with chloro-methyl and bromo-methyl exchange rules and are analyzed using X-ray crystallographic data and DFT/B3LYP level theory (Rajni Swamy et al., 2020).

Chemical Reactions and Synthesis Methods

  • 4,5-Dihydrofuran-3-carbonitriles have been synthesized through three-component reactions involving β-ketonitriles, pyridinium ylides, and aldehydes. This process is notable for its divergent regioselectivity and the generation of multiple chemical bonds (Demidov et al., 2021).
  • A metal-free synthesis approach for multisubstituted dihydrofuran-2-carbonitriles, including 4,5-dihydrofuran variants, has been developed. This method allows for a -CN group migration rearrangement and hydroxylation under different solvent conditions (Gore et al., 2020).

Applications in Organic Electronics

  • Dihydrofuran-3-carbonitriles, including derivatives of this compound, have been utilized in the synthesis of new monomers for electrochemical polymerization. These compounds demonstrate potential in electronic applications, especially in the development of electrochromic devices (Abaci et al., 2016).

Safety and Hazards

The safety information available indicates that 4,5-Dihydrofuran-2-carbonitrile is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

2,3-dihydrofuran-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-4-5-2-1-3-7-5/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMRMSTYDMIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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